C2 Dihydroceramide
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h19-20,22,24H,3-17H2,1-2H3,(H,21,23)/t19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJGESKKUOMBCT-VQTJNVASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156452 | |
| Record name | N-Acetyl dihydrosphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13031-64-6 | |
| Record name | N-[(1S,2R)-2-Hydroxy-1-(hydroxymethyl)heptadecyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13031-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl dihydrosphingosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl dihydrosphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYL DIHYDROSPHINGOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZK8X1CR0R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
C2 Dihydroceramide Metabolism Within Sphingolipid Pathways
De Novo Sphingolipid Biosynthesis and C2 Dihydroceramide (B1258172) Formation
The de novo synthesis of sphingolipids is a fundamental cellular process that begins in the endoplasmic reticulum. frontiersin.orgnih.gov This pathway is the primary source of C2 Dihydroceramide and involves a sequential series of enzymatic reactions that build the sphingolipid backbone and attach the characteristic fatty acyl chain. nih.govnih.gov The formation of this compound is a critical juncture in this pathway, serving as the immediate precursor to C2 ceramide. researchgate.netresearchgate.net
The initial and rate-limiting step of this pathway is the condensation of L-serine and palmitoyl-CoA, a reaction that sets the stage for the subsequent formation of the sphingoid base. nih.govnih.gov This is followed by a reduction reaction and then the crucial acylation step where a fatty acyl-CoA, in this case, acetyl-CoA, is attached to the sphingoid base to form this compound. researchgate.netfrontiersin.org
SPT is a multimeric enzyme complex, and its activity is crucial for providing the foundational sphingoid base upon which all subsequent sphingolipids, including this compound, are built. wikipedia.orgbiorxiv.org Inhibition of SPT has been shown to decrease the levels of downstream sphingolipids, highlighting its central role in the pathway. nih.gov
Following the action of SPT, the product 3-ketodihydrosphingosine is rapidly reduced to dihydrosphingosine (also known as sphinganine) by the enzyme 3-Keto-dihydrosphingosine Reductase (KDSR). researchgate.netnih.gov This reduction reaction is dependent on NADPH as a cofactor. reactome.org
KDSR is an essential enzyme in the de novo pathway, ensuring the formation of the correct stereochemistry of the sphingoid base. reactome.orgfrontiersin.org The dihydrosphingosine produced by KDSR serves as the direct substrate for the subsequent acylation step, where the fatty acid chain is attached to form dihydroceramide. nih.govnih.gov
The final step in the formation of this compound is the N-acylation of dihydrosphingosine, catalyzed by a family of enzymes known as Ceramide Synthases (CerS), also referred to as Longevity Assurance (LASS) proteins. researchgate.netreactome.orgnih.gov These enzymes attach a fatty acyl-CoA molecule to the amino group of dihydrosphingosine. themedicalbiochemistrypage.org For the production of this compound, the specific fatty acyl-CoA utilized is acetyl-CoA.
There are six known mammalian CerS isoforms (CerS1-6), each exhibiting a distinct specificity for fatty acyl-CoAs of different chain lengths. nih.govnih.gov This specificity is a critical determinant of the diversity of ceramide and dihydroceramide species within a cell.
The substrate specificity of the CerS isoforms is a key regulatory point in determining the acyl chain length of the resulting dihydroceramide. nih.govresearchgate.net This specificity is attributed to a short, 11-amino acid loop within the enzyme's structure. researchgate.net
| Ceramide Synthase Isoform | Primary Fatty Acyl-CoA Specificity | Resulting Dihydroceramide/Ceramide |
| CerS1 | C18:0-CoA | C18 Dihydroceramide/Ceramide |
| CerS2 | C22:0-C24:0-CoA | Very-long-chain Dihydroceramides/Ceramides (B1148491) |
| CerS3 | C24:0-CoA and longer | Ultra-long-chain Dihydroceramides/Ceramides |
| CerS4 | C18:0-C20:0-CoA | C18-C20 Dihydroceramides/Ceramides |
| CerS5 | C16:0-CoA | C16 Dihydroceramide/Ceramide |
| CerS6 | C14:0-C16:0-CoA | C14-C16 Dihydroceramides/Ceramides |
This table summarizes the general fatty acyl-CoA specificities of the mammalian CerS isoforms. The synthesis of this compound is less commonly reported and may involve a less specific acetyltransferase activity. acs.org
Role of Ceramide Synthases (CerS/LASS) in this compound Production
Dihydroceramide Desaturase (DES) and this compound Conversion
Once formed, this compound can be further metabolized through the action of Dihydroceramide Desaturase (DES). researchgate.netreactome.orgwikipedia.org This enzyme introduces a critical double bond into the sphingoid backbone of dihydroceramide, converting it into ceramide. nih.govfrontiersin.org This desaturation step is a pivotal reaction, as ceramides are the direct precursors for the synthesis of more complex sphingolipids such as sphingomyelin and glucosylceramide. researchgate.netacs.org The conversion of this compound to C2 Ceramide is considered a non-reversible reaction. researchgate.net
The activity of DES is a key regulatory point in sphingolipid metabolism, influencing the balance between dihydroceramides and ceramides. physiology.orgnih.gov Inhibition or knockdown of DES leads to an accumulation of dihydroceramides, a state that has been shown to impact various cellular functions. nih.govresearchgate.net
In mammals, there are two known isoforms of dihydroceramide desaturase, DES1 and DES2. researchgate.netwikipedia.org Both enzymes catalyze the introduction of a 4,5-trans double bond into the sphingoid backbone of dihydroceramide. acs.org
DES1 is the most ubiquitously expressed isoform and is considered the primary enzyme responsible for ceramide synthesis in most tissues. nih.govnih.gov It exhibits high desaturase activity. researchgate.net
DES2 has a more restricted tissue distribution, with higher expression in the skin, intestine, and kidney. nih.gov In addition to its desaturase activity, DES2 also possesses C-4 hydroxylase activity, enabling it to generate phytoceramides. nih.govresearchgate.net
The relative activities of DES1 and DES2 can influence the specific types of sphingolipids produced in different tissues. Knocking out both DES1 and DES2 results in a shift in the sphingolipid pathway towards the production of sphingolipids that lack the double bond in their sphingoid base, such as dihydroceramides. researchgate.netresearchgate.net
| Enzyme Isoform | Primary Function | Tissue Distribution |
| DES1 | Dihydroceramide desaturation | Ubiquitous |
| DES2 | Dihydroceramide desaturation and C-4 hydroxylation | Skin, Intestine, Kidney |
Regulation of DES Activity by Cellular Oxygen Levels
Dihydroceramide desaturase (DES), the enzyme responsible for converting dihydroceramides to ceramides, is a critical oxygen sensor within the cell. nih.gov Its activity is directly and rapidly inhibited by hypoxic conditions, independent of the hypoxia-inducible factor (HIF). nih.gov This inhibition leads to a significant and time-dependent accumulation of various dihydroceramide species, including this compound.
In multiple mammalian cell lines, such as human lung carcinoma (A549), transformed lung bronchial epithelial cells (Beas2B), and primary rat lung microvascular endothelial cells, exposure to hypoxic conditions (0.2–5% oxygen) results in a marked up-regulation of total cellular dihydroceramides. nih.gov This increase can be as much as 2-fold after one hour and up to 10-fold after 24 hours of hypoxia. nih.gov Conversely, upon reoxygenation, dihydroceramide levels rapidly return to normal within one hour, coinciding with an increase in ceramide levels, demonstrating the reversible nature of DES inhibition by oxygen availability. nih.gov
The inhibition of DES by hypoxia and the subsequent accumulation of dihydroceramides have been shown to inhibit cell proliferation. nih.gov This effect was replicated by the knockdown of DES1 or DES2 using siRNA during normoxia, which also led to increased dihydroceramide levels and reduced cell proliferation. nih.gov Conversely, overexpression of DES1 or DES2 attenuated the accumulation of dihydroceramides and increased cell proliferation during hypoxia. nih.gov These findings underscore the role of dihydroceramide desaturases as metabolic oxygen sensors that regulate the balance between dihydroceramides and ceramides, thereby influencing cellular responses to low oxygen environments. nih.gov
Pharmacological Inhibition of DES and this compound Accumulation
Pharmacological inhibition of dihydroceramide desaturase (DES) is a key method used to induce the accumulation of dihydroceramides, including this compound, and to study their biological functions. Several compounds have been identified as inhibitors of DES1, leading to a shift in the sphingolipid profile from ceramides to their dihydro-precursors. researchgate.netnih.gov
One of the most well-studied DES inhibitors is the synthetic retinoid fenretinide (B1684555) (N-(4-hydroxyphenyl)retinamide or 4-HPR). nih.gov Initially thought to act by increasing ceramide levels, lipidomic studies revealed that fenretinide is an inhibitor of DES, causing a significant accumulation of dihydroceramides. nih.gov This discovery has been pivotal in re-evaluating the mechanisms behind fenretinide's anticancer and metabolic effects. researchgate.netnih.gov Animal studies have shown that pharmacological inhibition of DES1 by fenretinide reduces ceramide levels, induces dihydroceramide accumulation, and attenuates metabolic dysfunction. researchgate.netnih.gov
Other pharmacological agents that lead to the accumulation of this compound include:
GT11 , a cyclopropene-containing inhibitor, has been shown to increase dihydroceramide levels. nih.gov
A cyclopropanated dihydroceramide analog has been synthesized and shown to inhibit DES in cultured keratinocytes, leading to elevated levels of biosynthetically formed dihydroceramide. nih.gov
Resveratrol (B1683913) , a natural polyphenol, has also been found to increase dihydroceramide levels, suggesting it may also inhibit DES activity. nih.gov
The anticancer drug ABTL0812 has been shown to inhibit DES1, leading to the accumulation of dihydroceramides, which in turn induces autophagy in cancer cells. researchgate.net
Inhibition of enzymes upstream in the de novo sphingolipid synthesis pathway, such as ceramide synthase, by compounds like fumonisin B1 , also leads to the accumulation of dihydroceramides. nih.gov Similarly, myriocin , an inhibitor of serine palmitoyltransferase, can prevent the accumulation of dihydrosphingolipids. nih.gov The genetic or pharmacological inhibition of DES1 has been shown to reduce ceramides, induce the buildup of dihydroceramides, and improve metabolic dysfunction. researchgate.net
Table 1: Pharmacological Inhibitors of Dihydroceramide Desaturase (DES) and their Effects
| Inhibitor | Chemical Class | Primary Effect on Sphingolipid Metabolism | Reference |
| Fenretinide (4-HPR) | Synthetic Retinoid | Inhibits DES1, leading to dihydroceramide accumulation and reduced ceramide levels. | nih.gov |
| GT11 | Cyclopropene-containing compound | Inhibits DES, causing an increase in dihydroceramide levels. | nih.gov |
| Cyclopropanated dihydroceramide analog | Synthetic Dihydroceramide Derivative | Inhibits DES, resulting in elevated dihydroceramide levels. | nih.gov |
| Resveratrol | Natural Polyphenol | Increases dihydroceramide levels, suggesting DES inhibition. | nih.gov |
| ABTL0812 | Anticancer Drug | Inhibits DES1, leading to dihydroceramide accumulation and autophagy. | researchgate.net |
| Fumonisin B1 | Mycotoxin | Inhibits ceramide synthase, leading to dihydroceramide accumulation. | nih.gov |
Interactions with Other Sphingolipid Metabolites
Relationship with Ceramide and Ceramide-1-Phosphate
This compound is the immediate metabolic precursor to C2 ceramide. researchgate.net The conversion is catalyzed by dihydroceramide desaturase (DES), which introduces a critical 4,5-trans-double bond into the sphingoid backbone of dihydroceramide. researchgate.net Consequently, the balance between dihydroceramide and ceramide levels is tightly regulated by the activity of DES enzymes. nih.gov When DES activity is inhibited, either by hypoxia or pharmacological agents, there is a direct accumulation of dihydroceramides and a corresponding decrease in ceramide levels. nih.gov
Ceramides are well-known bioactive lipids that can mediate pro-apoptotic and anti-proliferative signals. nih.gov In contrast, dihydroceramides were initially considered biologically inactive. researchgate.net However, recent research has shown that the accumulation of dihydroceramides can have significant biological effects, often opposing those of ceramides. researchgate.net
Ceramide can be further metabolized through phosphorylation by ceramide kinase (CerK) to form ceramide-1-phosphate (C1P) . nih.govresearchgate.net C1P generally exhibits effects that are antagonistic to ceramide, such as promoting cell survival and proliferation. nih.govnih.gov The accumulation of this compound, by limiting the substrate for ceramide synthesis, can indirectly influence the levels of C1P. A reduction in ceramide synthesis would likely lead to a decrease in the production of C1P. The interplay between ceramide, C1P, and dihydroceramide is crucial for determining cellular fate, with the balance between these metabolites being a key factor in cell and tissue homeostasis. nih.gov
Relationship with Dihydrosphingosine and Dihydrosphingosine-1-Phosphate
This compound is synthesized in the de novo sphingolipid pathway through the N-acylation of dihydrosphingosine (also known as sphinganine) by ceramide synthases (CerS). acs.orgnih.gov Therefore, dihydrosphingosine is a direct precursor to this compound.
Dihydrosphingosine can also be phosphorylated by sphingosine (B13886) kinases to produce dihydrosphingosine-1-phosphate (DHS1P) . researchgate.netnih.gov Overexpression of sphingosine kinase 1 (SK1) has been shown to result in a predominant upregulation of DHS1P synthesis, diverting the metabolic flow of newly formed sphingoid bases away from ceramide formation and towards DHS1P production. nih.gov This suggests a competitive relationship between the pathways leading to dihydroceramide and DHS1P.
When DES1 and DES2 are knocked out, the sphingolipid pathway is shifted towards producing sphingolipids that lack the 4,5-double bond, leading to an accumulation of not only dihydroceramides but also dihydrosphingosine and dihydrosphingosine-1-phosphate. researchgate.net
Relationship with Dihydrosphingomyelin and Dihydroglucosylceramide
Just as ceramide is a precursor for more complex sphingolipids like sphingomyelin and glucosylceramide, this compound can be incorporated into dihydro-forms of these complex sphingolipids. researchgate.netacs.org
Dihydrosphingomyelin is formed from dihydroceramide by sphingomyelin synthases (SMS). acs.org In cells where dihydroceramide desaturase (DES) is ablated, there is a significant increase in the levels of dihydrosphingomyelin, while sphingomyelin levels are reduced. researchgate.net This indicates that in the absence of desaturation, dihydroceramides are readily utilized by downstream enzymes to produce complex dihydrosphingolipids. researchgate.net
Similarly, dihydroglucosylceramide can be synthesized from dihydroceramide by glucosylceramide synthase. acs.org The accumulation of dihydroceramide due to DES inhibition can lead to an increase in the production of dihydroglucosylceramide. elifesciences.org
Table 2: Summary of this compound Interactions with Other Sphingolipid Metabolites
| Metabolite | Relationship with this compound | Key Enzymes Involved | Reference |
| Ceramide | Product of this compound desaturation | Dihydroceramide Desaturase (DES) | researchgate.net |
| Ceramide-1-Phosphate | Downstream metabolite of ceramide | Ceramide Kinase (CerK) | nih.govresearchgate.net |
| Dihydrosphingosine | Precursor for this compound synthesis | Ceramide Synthase (CerS) | acs.orgnih.gov |
| Dihydrosphingosine-1-Phosphate | Derived from dihydrosphingosine | Sphingosine Kinase (SK) | researchgate.netnih.gov |
| Dihydrosphingomyelin | Synthesized from this compound | Sphingomyelin Synthase (SMS) | researchgate.netacs.org |
| Dihydroglucosylceramide | Synthesized from this compound | Glucosylceramide Synthase | acs.orgelifesciences.org |
Cellular and Molecular Mechanisms of C2 Dihydroceramide Action
Regulation of Autophagy by C2 Dihydroceramide (B1258172)
C2 dihydroceramide and its endogenous counterparts are deeply involved in the complex process of autophagy, a cellular recycling mechanism essential for homeostasis and stress response. Depending on the cellular context, this can be a pro-survival or a pro-death pathway.
Induction of Autophagosomes
The accumulation of dihydroceramides is a trigger for autophagy. nih.gov This process begins with the formation of a double-membraned vesicle known as a phagophore, which engulfs cytoplasmic components. mdpi.com This structure matures into an autophagosome, which then fuses with a lysosome to degrade its contents. mdpi.com Studies have demonstrated that treatment with exogenous, cell-permeable this compound analogs can reproduce the effects of endogenous dihydroceramide accumulation, leading to an enhancement of autophagy. nih.gov In some cancer cells, an increase in dihydroceramide levels has been shown to stimulate the formation of autophagosomes, a key step in the autophagic flux. nih.govmdpi.com This induction can be part of a cellular survival response to stress or, conversely, can lead to cytotoxic autophagy. nih.govnih.gov For instance, in certain glioma cells, an increase in the dihydroceramide-to-ceramide ratio is directed to autophagosomes and autolysosomes, contributing to autophagy-mediated cell death. nih.gov
Modulation of Cell Proliferation and Cell Cycle
Dihydroceramides play a crucial role in regulating the cell cycle, acting as a brake on proliferation, a function with significant implications for cancer biology. nih.gov
Effects on G1/S Transition
A key regulatory role of dihydroceramide accumulation is the delay of the cell cycle at the G1/S transition. nih.govnih.gov This checkpoint is a critical control point that ensures cells are ready to replicate their DNA. By inducing a delay, dihydroceramides can halt uncontrolled proliferation. nih.gov This effect has been observed in various cancer cell lines, including gastric carcinoma and neuroblastoma, where the inhibition of dihydroceramide desaturase-1 (the enzyme that converts dihydroceramide to ceramide) leads to dihydroceramide accumulation and subsequent cell cycle arrest in the G0/G1 phase. nih.gov The addition of exogenous this compound analogs has been shown to mimic this effect, confirming the role of this lipid in causing a G1/S phase delay. nih.gov
Involvement in Apoptosis and Cell Death Pathways
While early studies sometimes suggested this compound was an inactive analog in contrast to the pro-apoptotic C2-ceramide, a growing body of evidence implicates dihydroceramides in the regulation of programmed cell death. nih.govnih.gov The role of dihydroceramides in cell death is complex, encompassing both apoptosis and other forms of programmed cell death, and is often dependent on the specific acyl chain length of the dihydroceramide and the cell type. nih.gov
Accumulation of specific long-chain dihydroceramides, for example, has been shown to be cytotoxic to T-cell acute lymphoblastic leukemia cells through a caspase-independent mechanism associated with increased autophagy. nih.gov In other contexts, this compound has been shown to induce features of apoptotic cell death. nih.gov Furthermore, the interplay between autophagy and apoptosis is critical; autophagy induced by this compound can sometimes act as a protective mechanism, inhibiting cell death by reducing levels of reactive oxygen species (ROS). nih.gov Conversely, in other scenarios, the autophagic process initiated by dihydroceramide accumulation can culminate in cell death. nih.gov For instance, the accumulation of dihydroceramides in autolysosomes can lead to membrane destabilization, the release of cathepsins, and subsequent activation of the apoptotic cascade. nih.gov This demonstrates that this compound and its endogenous counterparts are not inert molecules but are active signaling lipids that can tip the cellular balance towards survival or death.
Table of Research Findings on this compound's Cellular Effects
| Cellular Process | Key Finding | Cell Type(s) | Reference(s) |
| Autophagy | Dihydroceramide accumulation induces autophagy. | Gastric carcinoma (HCG27) | nih.gov |
| THC-induced increase in dihydroceramide:ceramide ratio promotes cytotoxic autophagy. | Glioma cells (U87MG) | nih.gov | |
| Autophagy can be protective, decreasing C2-ceramide-induced cell death and ROS. | Neuroblastoma (SH-SY5Y) | nih.gov | |
| Cell Cycle | Dihydroceramide accumulation delays the G1/S transition. | Gastric carcinoma (HCG27) | nih.gov |
| Inhibition of dihydroceramide desaturase leads to G0/G1 arrest. | Neuroblastoma | nih.gov | |
| Dihydroceramide accumulation modulates Cyclin D1 expression. | Gastric carcinoma (HCG27) | nih.gov | |
| Apoptosis/Cell Death | Early studies showed C2-dihydroceramide did not induce apoptosis, unlike C2-ceramide. | Leukemia (HL-60) | nih.gov |
| C2-dihydroceramide homologues can induce apoptosis. | Leukemia (HL-60) | nih.gov | |
| Specific dihydroceramides (C22:0, C24:0) are cytotoxic via a caspase-independent mechanism. | T-cell ALL | nih.gov | |
| C2-ceramide induces both apoptotic and non-apoptotic cell death. | Prostate carcinoma (PC3, DU145) | researchgate.net |
Controversial Roles in Apoptosis Induction
The role of this compound (N-acetylsphinganine) in the induction of apoptosis is a subject of significant scientific discussion, largely defined by its comparison to its unsaturated counterpart, C2-ceramide. A substantial body of research positions this compound as a biologically inactive or non-apoptotic lipid, often employed as a negative control in studies investigating ceramide-induced cell death. For instance, studies on transformed human keratinocytes demonstrated that while C2-ceramide was toxic and induced morphological changes characteristic of apoptosis, C2-dihydroceramide did not have such an effect. nih.gov Similarly, in neuronal cultures of photoreceptors and amacrine neurons, C2-ceramide treatment led to a significant increase in apoptotic cells, whereas C2-dihydroceramide did not induce apoptosis. nih.gov
Further research on human leukemia HL-60 cells examined the apoptotic activities of various non-natural ceramide homologues and found that the apoptotic potency of C2-ceramide was significantly greater. physiology.org The consensus from these studies is that the 4,5-trans double bond in the sphingoid backbone of ceramide is critical for its pro-apoptotic activity, and its absence in dihydroceramide renders the molecule largely incapable of initiating the apoptotic cascade directly. The "controversy" therefore lies less in whether this compound is a potent apoptosis inducer—it is generally not—but more in its subtle roles in modulating cell signaling pathways that can influence cell fate under specific conditions.
| Feature | C2-Ceramide | C2-Dihydroceramide | Cell Line/Model | Source |
| Apoptosis Induction | Induces apoptosis | Does not induce apoptosis | Human Squamous Carcinoma (HSC-I) | nih.gov |
| Apoptosis Induction | Induces apoptosis | Does not induce apoptosis | Rat Photoreceptors & Amacrine Neurons | nih.gov |
| Apoptotic Activity | High | Low/Inactive | Human Leukemia (HL-60) | physiology.org |
Impact on Mitochondrial Depolarization
Consistent with its role in opposing ceramide-driven apoptosis, this compound has been shown to prevent or attenuate mitochondrial membrane depolarization. Mitochondrial depolarization is a hallmark of cellular stress and a key event in the apoptotic process. In studies using neuronal cultures, cells treated with C2-ceramide exhibited a loss of mitochondrial membrane potential, whereas cells treated with C2-dihydroceramide were able to preserve it. nih.gov
This protective effect is further supported by studies where the cellular levels of dihydroceramides were increased through genetic manipulation. Knockdown of dihydroceramide desaturase (DES), the enzyme that converts dihydroceramide to ceramide, leads to an accumulation of dihydroceramides. nih.gov This increase in the dihydroceramide pool was found to attenuate mitochondrial depolarization in response to apoptotic stimuli. nih.gov Unlike bioactive ceramides (B1148491), which can impair mitochondrial function, dihydroceramide appears unable to decrease mitochondrial function, reinforcing its role as a protective or neutral lipid in the context of mitochondrial integrity. biorxiv.org
| Parameter | Effect of C2-Ceramide | Effect of C2-Dihydroceramide | Source |
| Mitochondrial Membrane Potential | Induces depolarization | Preserves potential | nih.gov |
| Mitochondrial Function | Can impair function | Unable to decrease function | biorxiv.org |
| Mitochondrial Depolarization (with DES knockdown) | N/A | Attenuates depolarization | nih.gov |
Regulation of Bcl-2 Family Members
The Bcl-2 family of proteins are central regulators of apoptosis, acting primarily at the mitochondrial outer membrane to control its permeability. ewha.ac.kr This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). ewha.ac.kr The regulation of this compound's function is indirectly linked to the Bcl-2 family through its interaction with ceramide channels.
Anti-apoptotic proteins like Bcl-xL and the C. elegans homolog CED-9 have been shown to directly disassemble ceramide channels. This action prevents the release of mitochondrial proteins and inhibits apoptosis. This compound achieves a similar outcome by inhibiting the formation of these same channels. nih.gov Therefore, the function of this compound aligns with that of anti-apoptotic Bcl-2 family members, as both serve to counteract ceramide-induced membrane permeabilization. Conversely, the action of this compound opposes the function of pro-apoptotic proteins like Bax and Bak, which are responsible for permeabilizing the mitochondrial outer membrane, a process that can be facilitated by ceramide channels. While a direct binding interaction between this compound and Bcl-2 proteins is not established, their functions converge on the regulation of mitochondrial integrity.
Attenuation of Apoptosis Induced by Therapies (e.g., Photodynamic Therapy)
Photodynamic therapy (PDT) is a cancer treatment that uses a photosensitizer, light, and oxygen to generate reactive oxygen species that can induce cell death, often through apoptosis. The cellular sphingolipid profile has been shown to be a critical determinant of sensitivity to PDT. The role of this compound in this context is one of protection or resistance.
Research in human head and neck squamous carcinoma cells has demonstrated that increasing the intracellular levels of dihydroceramides can attenuate apoptosis induced by PDT. nih.gov Specifically, the knockdown of dihydroceramide desaturase (DES), which elevates the dihydroceramide-to-ceramide ratio, resulted in reduced mitochondrial depolarization, decreased caspase activation, and less late-stage apoptosis following PDT treatment. nih.gov These findings support a model where dihydroceramide reduces the pro-apoptotic effects of ceramide, thereby conferring resistance to PDT. nih.gov This makes the enzymatic conversion of dihydroceramide to ceramide a potential molecular target for modulating apoptotic resistance in cancer therapies. nih.gov
| Condition | Key Cellular Events Following PDT | Outcome | Source |
| Control Cells | Apoptosis, Caspase Activation, Mitochondrial Depolarization | Cell Death | nih.gov |
| DES Knockdown (High Dihydroceramide) | Attenuated Mitochondrial Depolarization, Reduced Caspase Activation, Attenuated Late-Apoptosis | Resistance to PDT-induced cell death | nih.gov |
Roles in Cellular Stress Responses
Endoplasmic Reticulum (ER) Stress
The endoplasmic reticulum (ER) is a key site for protein and lipid synthesis, and disruptions to its homeostasis lead to a state known as ER stress, which activates the unfolded protein response (UPR). nih.gov While short-chain ceramides like C2-ceramide are known to be potent inducers of ER stress, the role of this compound is more complex. nih.govnih.gov Some studies suggest that, unlike its precursor phytosphingosine, dihydroceramide does not activate certain ER stress surveillance pathways. nih.gov
However, other lines of evidence demonstrate that the accumulation of endogenous dihydroceramides is a significant trigger for ER stress and dysfunction. Dihydroceramides are synthesized in the ER, and their conversion to ceramides is catalyzed by ER-resident desaturase enzymes. nih.gov Genetic or pharmacological inhibition of these enzymes leads to the buildup of dihydroceramides within the ER. physiology.orgbiorxiv.org This inappropriate retention and accumulation of dihydroceramide in the ER has been shown to drive ER expansion, cell swelling, and the activation of ER stress pathways, ultimately disrupting cellular function. physiology.orgbiorxiv.org Therefore, while exogenous application of this compound may not trigger a classical UPR, its endogenous accumulation points to a critical role in maintaining ER homeostasis.
Oxidative Stress and Reactive Oxygen Species (ROS) Generation
The role of this compound in oxidative stress and the generation of reactive oxygen species (ROS) is complex and appears to be indirect. Unlike its counterpart, C2-ceramide, which is often linked to the induction of apoptosis and cell growth inhibition, C2-dihydroceramide is generally considered to be less biologically active in directly promoting these effects. nih.govnih.govnih.gov Studies have shown that C2-dihydroceramide does not induce apoptosis in various cell lines, including transformed human keratinocytes and human colon cancer cells, a stark contrast to the effects observed with C2-ceramide. nih.govresearchgate.net
However, an indirect relationship between dihydroceramides and oxidative stress has been established through the modulation of the enzyme dihydroceramide desaturase (DEGS). Research indicates that oxidative stress, induced by agents such as hydrogen peroxide, menadione, or tert-butylhydroperoxide, can lead to a potent inhibition of DEGS activity. nih.govnih.gov This inhibition blocks the conversion of dihydroceramides to ceramides, resulting in a significant accumulation of various dihydroceramide species within the cell. nih.govphysiology.org This accumulation is a consequence, rather than a cause, of the oxidative stress. nih.gov Interestingly, while oxidative stress leads to an increase in dihydroceramides, the total levels of ceramides often remain unchanged. nih.gov
Some studies suggest that the accumulation of dihydroceramides, following the inhibition of DEGS, can contribute to cellular stress responses. physiology.org For instance, the inhibition of DES1, a DEGS isoform, has been shown to increase ROS levels. nih.gov This suggests a potential feedback loop where oxidative stress inhibits DEGS, leading to dihydroceramide accumulation, which in turn might contribute to further stress. However, at least one study has indicated that dihydroceramide accumulation and ROS are distinct and nonessential events in certain models of cell death. physiology.org
Table 1: Effects of Oxidative Stress on Dihydroceramide Metabolism
| Experimental Condition | Key Finding | Cell Lines Studied | Reference |
|---|---|---|---|
| Treatment with H₂O₂, menadione, tert-butylhydroperoxide | Potent inhibition of dihydroceramide desaturase activity and accumulation of dihydroceramide. | Multiple cell lines | nih.gov |
| Inhibition of DES1 by gene ablation or knockdown | Several-fold increase in Reactive Oxygen Species (ROS). | Not specified | nih.gov |
| Treatment with 4-HPR (fenretinide) | Dihydroceramide accumulation and ROS are distinct and nonessential for cell death. | Leukemia cells | physiology.org |
Hypoxia Response
This compound and other dihydroceramide species play a significant role in the cellular response to hypoxia. This response is primarily mediated through the regulation of dihydroceramide desaturase (DEGS), the enzyme responsible for converting dihydroceramides to ceramides. nih.govnih.gov
Under hypoxic conditions (low oxygen), the activity of DEGS is rapidly, directly, and reversibly inhibited. nih.govnih.gov This inhibition is independent of the hypoxia-inducible factor (HIF), a primary regulator of the hypoxic response. nih.govnih.gov The suppression of DEGS activity leads to a marked and time-dependent accumulation of all dihydroceramide species in mammalian cells and in the lungs of hypoxic rats. nih.govnih.gov This increase can be as much as 10-fold after 24 hours of hypoxia. nih.gov
The accumulation of dihydroceramides, in turn, has a direct impact on cell proliferation. Studies have demonstrated that increased intracellular levels of dihydroceramides inhibit cell proliferation. physiology.orgnih.gov This effect of hypoxia on cell proliferation can be mimicked in normoxic conditions by pharmacologically or genetically inhibiting DEGS, which also leads to dihydroceramide accumulation. nih.govnih.gov Conversely, overexpression of DEGS can attenuate the accumulation of dihydroceramides and increase cell proliferation during hypoxia. nih.gov
Upon reoxygenation, the inhibition of DEGS is reversed, leading to the conversion of the accumulated dihydroceramides into ceramides and a restoration of normal cell proliferation. nih.govnih.gov This positions DEGS as a potential oxygen sensor, with the balance between dihydroceramides and ceramides acting as a regulatory switch for cell proliferation in response to changing oxygen levels. nih.govnih.gov
Table 2: Role of Dihydroceramides in Hypoxia
| Condition | Effect on DEGS Activity | Effect on Dihydroceramide Levels | Effect on Cell Proliferation | Reference |
|---|---|---|---|---|
| Hypoxia | Inhibited | Increased | Inhibited | physiology.orgnih.govnih.gov |
| Reoxygenation | Restored | Decreased to normal | Restored | nih.govnih.gov |
| DEGS Knockdown (Normoxia) | Decreased | Increased | Inhibited | nih.gov |
| DEGS Overexpression (Hypoxia) | Increased | Attenuated accumulation | Increased | nih.gov |
Impact on Signal Transduction Pathways
Regulation of AKT/PKB Kinase Activity
In contrast to C2-ceramide, C2-dihydroceramide does not appear to inhibit the activity of the serine/threonine kinase AKT (also known as Protein Kinase B or PKB), a key regulator of cell survival and metabolism. researchgate.netnih.gov Research has shown that while C2-ceramide significantly decreases both basal and insulin-stimulated AKT kinase activity, C2-dihydroceramide has no such effect. nih.govresearchgate.netnih.gov
In studies using HEK-293 cells, treatment with C2-ceramide was shown to decrease AKT-1 phosphorylation at Ser473, whereas C2-dihydroceramide did not have this inhibitory effect. researchgate.net This highlights a critical role for the 4,5-trans double bond present in the sphingoid backbone of ceramide, which is absent in dihydroceramide, for the regulation of AKT signaling. nih.gov The inability of C2-dihydroceramide to inhibit AKT is consistent with its general lack of pro-apoptotic activity. nih.gov
Protein Kinase Cζ (PKCζ) Pathways
The current body of research on the interaction between this compound and Protein Kinase Cζ (PKCζ), an atypical PKC isoform, is limited. The available evidence largely focuses on the action of C2-ceramide, which has been shown to directly activate PKCζ. nih.govnih.gov This activation is a key step in the signaling cascade that leads to the inhibition of AKT/PKB. nih.gov
In studies with L6 myoblasts, the inactive C2-dihydroceramide analogue did not induce cell loss, unlike C2-ceramide which enhanced cell death in cells overexpressing wild-type PKCζ. nih.gov This suggests that C2-dihydroceramide does not engage the PKCζ pathway in the same manner as C2-ceramide to promote cell death. The ceramide-induced activation of PKCζ has been shown to occur within specific membrane microdomains, or lipid rafts, which is necessary for the subsequent inactivation of Akt. nih.gov There is no available data from the searched sources to suggest that C2-dihydroceramide can be recruited into these microdomains to activate PKCζ.
Mitogen-Activated Protein Kinase (MAPK) Signaling
There is a lack of specific research in the provided sources detailing the direct effects of this compound on the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include ERK, JNK, and p38 MAPK. The majority of studies have focused on C2-ceramide, which has been shown to modulate MAPK activity. For instance, C2-ceramide has been reported to stimulate the JNK pathway, contributing to its pro-apoptotic effects. nih.gov It has also been shown to activate p38 MAPK. researchgate.net
A study on MC/9 cells demonstrated that C2-ceramide stimulates p38 MAPK activity, while C2-dihydroceramide did not have the same effect. researchgate.net This further underscores the differential biological activities of these two closely related lipids, with the double bond in C2-ceramide being crucial for its signaling capabilities in this context.
Nuclear Factor-κB (NF-κB) Signaling
The role of this compound in Nuclear Factor-κB (NF-κB) signaling appears to be distinct from that of C2-ceramide. While C2-ceramide has been shown to trigger an NF-κB-dependent survival pathway in some contexts nih.govresearchgate.net, emerging evidence suggests that the accumulation of dihydroceramides may have an anti-inflammatory role by negatively regulating NF-κB.
Specifically, studies have indicated that the accumulation of dihydroceramide can lead to the upregulation of the NF-κB inhibitor A20. nih.gov By enhancing the expression of this inhibitor, dihydroceramides can attenuate inflammatory responses. This highlights a potential immunomodulatory function for dihydroceramides that is contrary to the pro-inflammatory signaling often associated with ceramides. nih.gov The activation of NF-κB by C2-ceramide has been linked to the induction of pro-survival genes, a process that relies on calpain activity. nih.gov There is no evidence from the provided search results to suggest that C2-dihydroceramide activates a similar pro-survival pathway.
Table 3: Comparison of this compound and C2 Ceramide Effects on Signaling Pathways
| Signaling Pathway | Effect of this compound | Effect of C2 Ceramide | Key Findings | References |
|---|---|---|---|---|
| AKT/PKB Kinase | No inhibition | Inhibition of phosphorylation and activity | The 4,5-trans double bond is critical for inhibition. | nih.govresearchgate.netnih.gov |
| PKCζ Pathway | No documented activation | Direct activation | C2-dihydroceramide is inactive in inducing PKCζ-mediated cell death. | nih.gov |
| MAPK Signaling | No stimulation of p38 MAPK | Stimulation of JNK and p38 MAPK | C2-dihydroceramide does not mimic C2-ceramide's effect on p38 MAPK. | nih.govresearchgate.net |
| NF-κB Signaling | May inhibit via A20 upregulation | Activation of survival pathway | Dihydroceramides may have anti-inflammatory effects. | nih.govnih.govresearchgate.net |
Effects on Membrane Dynamics and Fluidity
The structural difference between this compound and C2-ceramide also dictates their impact on the biophysical properties of cellular membranes. While ceramides are known to significantly alter membrane dynamics, this compound typically exhibits minimal to no effect, further distinguishing the roles of saturated and unsaturated sphingolipids.
Experiments have shown that short-chain ceramides like C2-ceramide can inhibit the segregation of liquid-ordered (Lo) from liquid-disordered (Ld) plasma membrane components. nih.gov This interference with lipid packing and phase separation is not observed with this compound. nih.gov The presence of the 4,5-trans double bond in the sphingoid base of ceramide is a key determinant of its ability to modulate membrane structure.
Furthermore, studies on giant plasma membrane vesicles (GPMVs) have revealed that C2-ceramide increases membrane fluidity. nih.gov In contrast, this compound does not produce these effects, reinforcing the idea that the specific molecular geometry of ceramide is essential for its function as a modulator of membrane microdomains. nih.gov This lack of activity on membrane dynamics makes this compound an invaluable control for researchers aiming to isolate the specific biophysical actions of ceramides.
The following table outlines the differential effects of C2-ceramide and this compound on key aspects of membrane dynamics.
| Property | C2-ceramide Effect | This compound Effect |
| Membrane Fluidity | Increases fluidity of GPMVs and the outer leaflet of the plasma membrane. nih.gov | No significant effect observed. nih.gov |
| Lo/Ld Phase Separation | Inhibits phase separation in GPMVs. nih.gov | Does not inhibit phase separation. nih.gov |
| Stimulated Ca2+ Mobilization | Effective inhibitor. nih.gov | Not an effective inhibitor. nih.gov |
Bioactive Compounds and Pharmacological Modulators of C2 Dihydroceramide Levels
DES Inhibitors and Their Effects on C2 Dihydroceramide (B1258172) Accumulation
Dihydroceramide desaturase (DES) is the enzyme responsible for introducing a 4,5-trans-double bond into the sphingoid backbone of dihydroceramide, converting it to ceramide. nih.gov Inhibition of this enzyme blocks this final step in de novo ceramide synthesis, resulting in the intracellular accumulation of its substrate, dihydroceramide. nih.gov Several compounds have been identified as DES inhibitors, leading to elevated dihydroceramide levels which, in turn, can trigger cellular responses like autophagy. nih.govnih.gov
Fenretinide (B1684555), or N-(4-hydroxyphenyl)retinamide (4-HPR), is a synthetic retinoid that has been extensively studied for its effects on sphingolipid metabolism. nih.gov Initially, it was thought to increase ceramide levels by stimulating serine palmitoyltransferase (SPT). nih.gov However, subsequent research using mass spectroscopy revealed that fenretinide is a potent inhibitor of DES1. nih.govnih.gov This inhibition blocks the synthesis of ceramide and leads to a significant accumulation of its immediate precursor, dihydroceramide. nih.gov
Studies in various cell and animal models have confirmed this mechanism. In cell culture, fenretinide treatment prevents palmitate-induced increases in ceramides (B1148491) while causing a substantial rise in dihydroceramides. nih.gov For instance, in Raw 264.7 macrophage cells, fenretinide treatment led to a 19.5-fold increase in total dihydroceramide levels while decreasing total ceramide levels by 36%. nih.gov The accumulated species were primarily long-chain (C16) and very-long-chain (C22, C24, and C24:1) dihydroceramides. nih.gov This effect is not limited to in vitro models; a single injection of fenretinide in mice was sufficient to promote dihydroceramide accumulation in the liver and soleus muscle. nih.gov The accumulation of dihydroceramides induced by fenretinide has been linked to the induction of autophagy. nih.gov
Curcumin (B1669340), a natural polyphenol derived from the spice turmeric, has also been identified as an inhibitor of DES1. nih.gov Research has shown that curcumin inhibits DES1 activity with an IC₅₀ (half-maximal inhibitory concentration) below 25 μM. nih.gov This inhibition of ceramide synthesis and subsequent accumulation of dihydroceramides is associated with the induction of autophagy and G₂/M cell cycle arrest in malignant glioma cells. nih.gov While some studies have reported that curcumin's effects are accompanied by robust ceramide generation through the de novo pathway, its specific role as a DES1 inhibitor points to a direct impact on dihydroceramide levels. nih.govnih.gov
Celecoxib (B62257), a selective cyclooxygenase-2 (COX-2) inhibitor, has been found to modulate sphingolipid metabolism by inhibiting DES1. nih.govnih.gov In intact cells, celecoxib promotes the accumulation of dihydroceramide while depleting cellular ceramide levels. nih.gov The inhibitory effect of celecoxib on DES1 activity occurs with an IC₅₀ of approximately 80 μM. nih.gov This action is distinct from its well-known role as a COX-2 inhibitor and suggests an alternative mechanism through which it may exert its cellular effects. nih.govnih.gov
GT-11 is a synthetic, cyclopropene-containing sphingolipid analog designed as a competitive inhibitor of dihydroceramide desaturase. nih.gov Its structure mimics the natural substrate, allowing it to bind to the enzyme and block the desaturation of N-octanoylsphinganine to N-octanoylsphingosine. nih.gov The development of GT-11 and its analogs has been crucial for pharmacologically dissecting the specific roles of dihydroceramides from ceramides in cellular processes. nih.gov
Table 1: Overview of Dihydroceramide Desaturase (DES) Inhibitors
| Inhibitor | Type | Mechanism of Action | Cellular Effects of Dihydroceramide Accumulation |
|---|---|---|---|
| Fenretinide (4-HPR) | Synthetic Retinoid | Irreversibly inhibits DES1, blocking the conversion of dihydroceramide to ceramide. nih.govnih.gov | Induces significant accumulation of dihydroceramides, leading to autophagy and apoptosis in some cell lines. nih.govnih.gov |
| Curcumin | Natural Polyphenol | Inhibits DES1 activity (IC₅₀ < 25 μM). nih.gov | Induces G₂/M cell cycle arrest and autophagy. nih.gov |
| Celecoxib | COX-2 Inhibitor | Inhibits DES1 activity in intact cells (IC₅₀ ≈ 80 μM). nih.gov | Promotes dihydroceramide accumulation while depleting ceramide. nih.gov |
| GT-11 | Synthetic Analog | Acts as a competitive inhibitor of dihydroceramide desaturase. nih.gov | Blocks the formation of ceramide from dihydroceramide. nih.gov |
Resveratrol (B1683913)
Resveratrol, a naturally occurring polyphenol found in grapes and other plants, is known to modulate sphingolipid metabolism and can lead to an increase in dihydroceramide levels. nih.govnih.gov In gastric cancer cells, treatment with resveratrol was shown to cause an intracellular increase in dihydroceramide, which in turn mediated the induction of autophagy. nih.gov While some studies show resveratrol can also increase ceramide levels to induce apoptosis, its effect on dihydroceramide highlights a distinct signaling role for this precursor molecule. nih.govnih.gov The accumulation of dihydroceramides in response to resveratrol treatment is considered a key part of its mechanism for inducing autophagy in certain cancer cell contexts. nih.gov
Other Modulators (e.g., diTFPP)
Beyond direct DES1 inhibitors, other compounds can modulate dihydroceramide levels and activity. The phenoxyphenol derivative 4-{2,3,5,6-tetrafluoro-4-[2,3,5,6-tetrafluoro-4-(4-hydroxyphenoxy)phenyl]phenoxy}phenol (diTFPP) is one such modulator. nih.gov Research on hepatocellular carcinoma (HCC) cells has shown that diTFPP can synergize with exogenously supplied C2-ceramide to induce significant cell death. nih.gov The mechanism involves diTFPP modulating ceramide metabolism to inhibit the transformation of proapoptotic ceramide into antiapoptotic forms. nih.gov This sensitization of HCC cells to C2-ceramide by diTFPP is accompanied by increased oxidative and endoplasmic reticulum (ER) stress, leading to enhanced autophagic stress. nih.gov While not directly causing the accumulation of C2-dihydroceramide, diTFPP modulates the metabolic flux of related sphingolipids, thereby enhancing the cytotoxic signaling pathways that can be influenced by C2-ceramide and its analogs. nih.govnih.gov
Research Methodologies and Analytical Approaches for C2 Dihydroceramide
Lipidomic Profiling and Quantitative Measurement Techniques
Recent technological progress in lipidomic profiling has been crucial in redefining the role of dihydroceramides, which were once considered inert byproducts. nih.gov Comprehensive analysis of all sphingolipid species, known as "sphingolipidomic" analyses, allows for the precise detection of various forms of ceramides (B1148491) and dihydroceramides in small samples. nih.gov
Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography–tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the specific and quantitative measurement of C2 dihydroceramide (B1258172) and other sphingolipids. nih.govresearchgate.net This method offers high selectivity, which is essential for unambiguously distinguishing between molecularly similar lipids like ceramides and dihydroceramides. biorxiv.org The high precision of LC-MS/MS allows for the accurate quantification of these lipids even at low concentrations. nih.gov
Methodologies have been developed for the high-throughput, simultaneous quantification of multiple ceramides and dihydroceramides in biological samples like human serum. biorxiv.org These methods often employ simple protein precipitation for sample preparation, followed by chromatographic separation using techniques like reverse-phase isocratic elution. biorxiv.org Detection is typically achieved through Multiple Reaction Monitoring (MRM) in the mass spectrometer, which provides excellent sensitivity and specificity. biorxiv.org Some advanced methods use hydrophilic interaction liquid chromatography (HILIC) which offers good peak shapes and short analysis times, enabling the baseline separation of all sphingolipid classes within minutes. nih.govresearchgate.net In positive electrospray ionization mode (ESI+), ceramides and dihydroceramides are often identified by a characteristic fragment ion corresponding to the protonated sphingoid base backbone. biorxiv.org
Genetic Manipulation in Research Models
The use of genetically modified research models has been instrumental in understanding the functional consequences of dihydroceramide accumulation.
DES Gene Knockout and Knockdown Models
A key enzyme in ceramide metabolism is Dihydroceramide Desaturase (DES), which introduces a double bond into dihydroceramide to form ceramide. nih.govnih.gov By targeting the gene that encodes this enzyme (DEGS1), researchers can create models with elevated levels of endogenous dihydroceramides.
Gene Knockdown: A more transient approach involves using small interfering RNA (siRNA) to achieve a "knockdown" of the DES gene, reducing its expression. nih.gov In human head and neck squamous carcinoma cells, DES knockdown led to a substantial increase in dihydroceramide levels without affecting basal ceramide levels. nih.gov These models are valuable for investigating how dihydroceramide accumulation affects cellular processes like apoptosis in response to external stimuli such as photodynamic therapy. nih.gov
These genetic manipulation techniques provide powerful platforms to study the specific roles of dihydroceramides, including the exogenously added C2 analog, in a cellular environment where the balance between ceramides and dihydroceramides is intentionally altered. nih.govnih.gov
Use of Synthetic C2 Dihydroceramide Analogs in Research
Synthetic, short-chain, and cell-permeable analogs like this compound (N-acetyl-D-erythro-sphinganine) are widely used as experimental tools. nih.govcaymanchem.com They allow researchers to bypass the complexities of endogenous synthesis and directly investigate the downstream cellular effects of increased dihydroceramide levels. nih.gov Initial studies often used this compound as a negative control for its more famous counterpart, C2-ceramide, to demonstrate that the 4,5-trans-double bond was necessary for inducing responses like apoptosis. nih.gov For example, an early study reported that this compound did not inhibit cell growth or induce apoptosis in HL-60 cells, in stark contrast to C2-ceramide. nih.gov
However, it is important to note that short-chain analogs may not fully recapitulate the properties of natural long-chain dihydroceramides. nih.gov Furthermore, some studies have shown that exogenous C2-ceramide can be metabolized through a deacylation/re-acylation process (the salvage pathway), leading to the generation of endogenous long-chain ceramides, which are themselves bioactive. nih.gov This highlights the complexity of using these analogs and the importance of comprehensive lipidomic analysis to interpret results. nih.gov
Stereoisomeric Forms and Their Biological Activity
The precise three-dimensional arrangement of atoms, or stereochemistry, can have a profound impact on the biological activity of sphingolipids. nih.govmdpi.com Research into stereoisomers of this compound analogs has revealed that different spatial configurations can lead to distinct cellular outcomes.
In a study using 2'-hydroxy-C6-dihydroceramide analogs on MCF7 breast cancer cells, the (2'R)- and (2'S)-isomers displayed different activities. nih.gov The (2'R)-isomers were found to be more potent inhibitors of cell growth than the (2'S)-isomers. nih.gov Interestingly, the more active (2'R)-isomers did not alter the levels of cellular ceramides or dihydroceramides, whereas the less active (2'S)-isomers were efficiently metabolized, leading to an increase in cellular long-chain ceramides and dihydroceramides. nih.gov This suggests that the (2'R)-isomers may interact with specific cellular targets in a more effective manner than their non-hydroxylated or (2'S)-counterparts. nih.gov
| Compound | Stereochemistry | Growth Suppression (IC₅₀) | Effect on Cellular Ceramide/Dihydroceramide Levels |
|---|---|---|---|
| 2'-OH-C6-dhCer | (2'R) | ~12 µM | Did not influence cellular levels. nih.gov |
| 2'-OH-C6-dhCer | (2'S) | ~12 µM | Generated cellular ceramides and dihydroceramides efficiently. nih.gov |
| C6-dhCer (standard) | N/A | ~38 µM | Significantly increased cellular long-chain homologs. nih.gov |
Cell Culture and In Vitro Models
Cell culture systems are fundamental for dissecting the specific cellular and molecular mechanisms affected by this compound. By using established cell lines, researchers can conduct controlled experiments to observe its effects on processes like cell proliferation, apoptosis, and autophagy. nih.govnih.gov
Leukemia and Colon Cancer Cells: In early studies, human leukemia (HL-60) and colon cancer (HCT116, HT-29) cell lines were used to compare the effects of C2-ceramide and this compound. nih.govnih.gov These experiments generally concluded that, unlike C2-ceramide, this compound had no significant effect on cell proliferation or apoptosis. nih.gov
Head and Neck Squamous Cell Carcinoma (HNSCC): In HNSCC cell lines (HN4 and HN30), C2-ceramide was shown to be a potent inducer of cytotoxicity. nih.gov While this study focused on C2-ceramide, such cell lines serve as standard models for investigating sphingolipid-induced cell death pathways where this compound could be used as a comparative control.
Breast Cancer Cells: The MCF7 breast cancer cell line has been used to study the stereospecific effects of this compound analogs, revealing differences in potency and metabolic fate between isomers. nih.gov
Planar Phospholipid Membranes: In addition to cell-based assays, in vitro models using planar phospholipid membranes have been employed. These experiments demonstrated that while C2-ceramide could form large, stable pores in membranes, C2-d-erythro-dihydroceramide, even at much higher concentrations, resulted in only a few transient, low-conductance pores. nih.gov This suggests a fundamental biophysical difference in how the two molecules interact with lipid bilayers. nih.gov
| Model System | Key Finding | Reference |
|---|---|---|
| HL-60 (Human Leukemia) | Did not inhibit cell growth or induce apoptosis, unlike C2-ceramide. | nih.gov |
| HCT116 & HT-29 (Colon Cancer) | Had no effect on cell proliferation or apoptosis. | nih.gov |
| MCF7 (Breast Cancer) | Stereoisomers of analogs showed different potencies in growth suppression. | nih.gov |
| Planar Phospholipid Membrane | Did not form stable channels, unlike C2-ceramide. | nih.gov |
Animal Models and In Vivo Studies
The in vivo investigation of this compound's physiological and pathophysiological roles has been advanced through the utilization of various animal models. These models are instrumental in understanding the compound's function in a complex biological system, complementing in vitro cell culture studies. The primary approaches involve genetic manipulation of enzymes in the sphingolipid pathway to modulate endogenous dihydroceramide levels and the use of xenograft models to study its effects on tumor growth.
A key animal model in the study of dihydroceramides is the Dihydroceramide Desaturase 1 (Des1) knockout mouse. Des1 is the enzyme responsible for converting dihydroceramides to ceramides by introducing a double bond. nih.gov Genetic deletion of the Degs1 gene leads to the accumulation of various dihydroceramide species, including short-chain variants, while significantly reducing the levels of corresponding ceramides. nih.govsciex.comnih.gov This model has been pivotal in dissecting the distinct biological consequences of dihydroceramide accumulation versus ceramide-mediated effects.
In vivo studies using these models have provided significant insights into the metabolic consequences of elevated dihydroceramide levels. For instance, tissue-specific deletion of Degs1 in the liver and/or adipose tissue of mice has been shown to resolve hepatic steatosis and improve insulin (B600854) resistance in the context of diet-induced obesity. nih.gov This highlights the utility of such models in studying metabolic diseases.
Furthermore, cancer research has employed animal models to investigate the therapeutic potential of modulating dihydroceramide levels. Xenograft models, where human cancer cells are implanted into immunocompromised mice, have been used to study the in vivo effects of increased dihydroceramide concentrations on tumor progression. nih.govnih.gov
Detailed Research Findings from Animal Models
Research utilizing these animal models has yielded specific findings regarding the impact of dihydroceramide accumulation.
In a study investigating the effects of Δ9-tetrahydrocannabinol (THC) on glioma xenografts in mice, administration of THC was found to reduce tumor growth. nih.gov This anti-tumor effect was correlated with a significant increase in the levels of C16 dihydroceramide within the tumor tissue. nih.gov This finding suggests that the accumulation of short-chain dihydroceramides may play a role in mediating the anticancer effects of certain compounds in vivo.
Studies on Des1 knockout mice have provided extensive data on the systemic effects of dihydroceramide accumulation. Lipidomic analysis of tissues from these mice reveals a profound shift in the sphingolipid profile, with a marked increase in dihydroceramides and a corresponding decrease in ceramides in both liver and adipose tissue. sciex.comresearchgate.net These models have demonstrated that the accumulation of dihydroceramides can paradoxically lead to the activation of both anabolic and catabolic signaling pathways. nih.gov
The table below summarizes key findings from in vivo studies involving the modulation of dihydroceramide levels.
Table 1: Summary of Key Findings in Animal Models of Altered Dihydroceramide Metabolism
| Animal Model | Tissue/System Studied | Key Findings | Reference |
|---|---|---|---|
| U87MG Glioma Xenograft Mice | Subcutaneous Tumors | Treatment with THC reduced tumor growth and was associated with increased levels of C16 dihydroceramide. | nih.gov |
| Dihydroceramide Desaturase 1 (Des1) Knockout Mice | Liver, Adipose Tissue | Ablation of Des1 resolved hepatic steatosis and insulin resistance in diet-induced obese mice. | nih.gov |
| Dihydroceramide Desaturase 1 (Des1) Knockout Mice | General Metabolism | Simultaneous activation of anabolic (Akt/PKB) and catabolic (autophagy) signaling pathways. | nih.gov |
| Dihydroceramide Desaturase 1 (Des1) Knockout Mice | Liver, Epididymal White Adipose Tissue | Significant increase in dihydroceramide (DCer) and decrease in ceramide (Cer) and hexosylceramide (HCer) levels. | sciex.com |
The following interactive data table presents more detailed findings from a study on U87MG glioma xenografts.
Interactive Data Table: Effect of THC on Dihydroceramide Levels and Tumor Growth in U87MG Xenografts Users can filter and sort the data to explore the relationships between treatment, dihydroceramide levels, and biological outcomes.
| Treatment Group | Dihydroceramide Species | Fold Increase in Dihydroceramide Level | Tumor Growth Inhibition | Associated Cellular Process | Reference |
|---|---|---|---|---|---|
| THC | C16 | 2.8 | Significant | Enhanced Autophagy and Apoptosis | nih.gov |
| THC | C24 | 2.9 | Significant | Enhanced Autophagy and Apoptosis | nih.gov |
| THC | C24:1 | 4.5 | Significant | Enhanced Autophagy and Apoptosis | nih.gov |
| GT11 (DES1 Inhibitor) | C16 | Not specified, but decreased Cer/dhCer ratio | Significant | Enhanced Autophagy and Apoptosis | nih.gov |
Q & A
Q. What is the structural and functional role of C2 Dihydroceramide in sphingolipid metabolism?
this compound (d18:0/2:0) is a short-chain sphingolipid precursor that lacks the 4,5-double bond present in ceramides. It serves as a substrate for dihydroceramide desaturases (DES1/DES2), which catalyze its conversion to bioactive ceramides . Methodologically, its role in cholesterol efflux can be studied using assays measuring ABCA1 transporter activity, as this compound stimulates ABCA1-mediated cholesterol removal from cells . Researchers often employ radiolabeled cholesterol or fluorescent lipid analogs to quantify efflux efficiency.
Q. How is this compound synthesized and characterized in experimental models?
Synthetic this compound is typically produced via acylation of sphinganine (d18:0) with a short-chain fatty acid (e.g., acetic acid for the C2 variant). Structural validation requires nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm acyl chain length and saturation status . For in vitro studies, it is often dissolved in organic solvents (e.g., ethanol or DMSO) and delivered to cells via lipid carriers like bovine serum albumin (BSA) to ensure solubility .
Q. Why is this compound frequently used as a negative control in ceramide studies?
Unlike ceramides, this compound lacks the 4,5-trans double bond, rendering it incapable of forming the membrane microdomains critical for apoptotic signaling. However, researchers must validate its inertness in specific contexts, as some studies report weak pro-apoptotic effects at high concentrations (e.g., in P388 cells), necessitating dose-response assays and comparison with fully saturated analogs .
Advanced Research Questions
Q. How do dihydroceramide desaturases (DES1/DES2) regulate the ceramide/dihydroceramide ratio, and what are the metabolic implications?
DES1 introduces the 4,5-double bond to convert dihydroceramide to ceramide, a process localized to the endoplasmic reticulum . Inhibition of DES1 (e.g., via siRNA or small molecules like GT11) elevates dihydroceramide levels, which in adipose tissue models reduces ceramide/dihydroceramide ratios and improves insulin sensitivity . Advanced studies combine lipidomics (LC-MS/MS) with isotopic tracing to monitor flux through the pathway, particularly in obesity or non-alcoholic fatty liver disease (NAFLD) models .
Q. What experimental strategies resolve contradictions in this compound bioactivity across studies?
Discrepancies arise from cell type-specific responses, concentration thresholds, and off-target effects. For example, in Jurkat cells, dihydroceramide accumulation via siRNA-mediated suppression of sphingomyelin synthase 1 (SMS1) enhances photodynamic therapy (PDT) sensitivity, measured via LC-MS-based quantification of C22-/C24-dihydroceramides . Researchers must standardize delivery methods (e.g., lipid carriers vs. direct solvent exposure) and include multiple controls (e.g., scrambled siRNA, DES1 knockout models) to isolate dihydroceramide-specific effects .
Q. How does this compound influence mitochondrial function and oxidative stress?
While ceramides directly impair mitochondrial electron transport, this compound exhibits weaker effects. However, in neuronal models, DES1 inhibition increases dihydroceramide levels, which sequesters Rac1 in the cytosol, exacerbating oxidative stress. This can be assessed via Seahorse assays (mitochondrial respiration) and ROS-sensitive dyes (e.g., DCFH-DA) . Co-treatment with antioxidants (e.g., NAC) helps distinguish dihydroceramide-specific ROS contributions .
Q. What methodologies are optimal for quantifying this compound in complex biological samples?
High-resolution mass spectrometry (HR-MS) with multiple reaction monitoring (MRM) is the gold standard. For tissue samples, lipid extraction via Folch or Bligh-Dyer methods is followed by normalization to internal standards (e.g., C17-dihydroceramide). Data should be reported as molar ratios to total protein or phospholipid content to account for matrix variability .
Q. How do tissue-specific ceramide/dihydroceramide ratios impact translational research?
In human NAFLD cohorts, hepatic dihydroceramide accumulation correlates with mitochondrial dysfunction but not insulin resistance, contrasting findings in murine models. Cross-tissue lipidomic profiling (liver, muscle, adipose) via LC-MS/MS reveals organ-specific sphingolipid metabolism, necessitating stratified analyses in preclinical-to-clinical translation .
Methodological Considerations
- Experimental Design : Include dose-response curves and genetic/pharmacological DES1 modulation to dissect dihydroceramide-specific effects .
- Data Interpretation : Use multivariate statistics (e.g., PCA) to address lipidomic dataset complexity and avoid overinterpreting correlative findings .
- Controls : Pair this compound with fully inert analogs (e.g., C2 phytoceramide) to distinguish chain length vs. saturation effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
